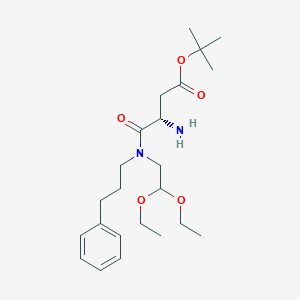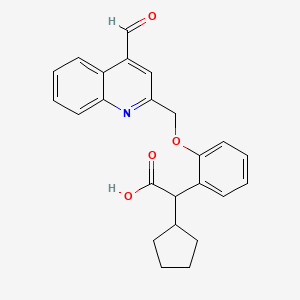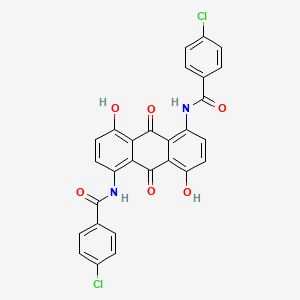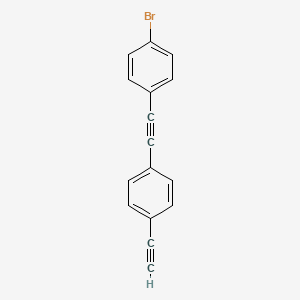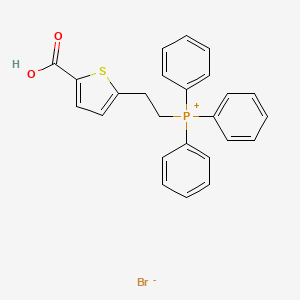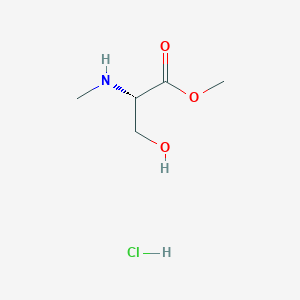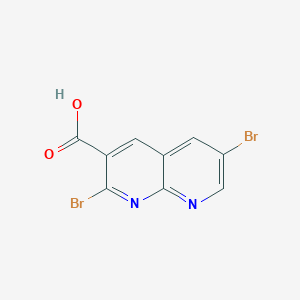
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the dibromated compound can be obtained by treating 1,5-dialkyl-1,5-naphthyridine-2,6-dione with bromine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide, and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . The conditions for these reactions vary but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating the compound with bromine can yield dibromated derivatives .
科学研究应用
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism by which 2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, compounds with the 1,8-naphthyridine core have been shown to target bacterial enzymes, thereby inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
Similar Compounds
1,5-Naphthyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
1,8-Naphthyridine-3-carbonitrile: These derivatives have been evaluated for their anti-mycobacterial activity.
Uniqueness
2,6-Dibromo-1,8-naphthyridine-3-carboxylic acid is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
属性
CAS 编号 |
2044704-54-1 |
|---|---|
分子式 |
C9H4Br2N2O2 |
分子量 |
331.95 g/mol |
IUPAC 名称 |
2,6-dibromo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H4Br2N2O2/c10-5-1-4-2-6(9(14)15)7(11)13-8(4)12-3-5/h1-3H,(H,14,15) |
InChI 键 |
CYOBPJVOKBTPQX-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=NC2=NC=C1Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


